molecular formula C15H18N2O3S2 B6750869 N-[(1-acetylpyrrolidin-3-yl)methyl]-1-benzothiophene-3-sulfonamide

N-[(1-acetylpyrrolidin-3-yl)methyl]-1-benzothiophene-3-sulfonamide

Cat. No.: B6750869
M. Wt: 338.4 g/mol
InChI Key: AGNJAGINVKWWLE-UHFFFAOYSA-N
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Description

N-[(1-acetylpyrrolidin-3-yl)methyl]-1-benzothiophene-3-sulfonamide is a complex organic compound that features a benzothiophene core, a sulfonamide group, and a pyrrolidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-acetylpyrrolidin-3-yl)methyl]-1-benzothiophene-3-sulfonamide typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving thiophene derivatives.

    Introduction of the Sulfonamide Group: This step often involves sulfonylation reactions using sulfonyl chlorides in the presence of a base.

    Attachment of the Pyrrolidine Moiety: This can be done through nucleophilic substitution reactions where the pyrrolidine ring is introduced to the benzothiophene core.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often using continuous flow reactors to enhance yield and purity. The use of catalysts and specific reaction conditions (e.g., temperature, pressure) is crucial to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

N-[(1-acetylpyrrolidin-3-yl)methyl]-1-benzothiophene-3-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halides (e.g., bromine, chlorine) and bases (e.g., sodium hydroxide) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[(1-acetylpyrrolidin-3-yl)methyl]-1-benzothiophene-3-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(1-acetylpyrrolidin-3-yl)methyl]-1-benzothiophene-3-sulfonamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-[(1-acetylpyrrolidin-3-yl)methyl]-1-benzothiophene-2-sulfonamide
  • N-[(1-acetylpyrrolidin-3-yl)methyl]-1-benzothiophene-3-sulfonyl chloride
  • N-[(1-acetylpyrrolidin-3-yl)methyl]-1-benzothiophene-3-sulfonic acid

Uniqueness

N-[(1-acetylpyrrolidin-3-yl)methyl]-1-benzothiophene-3-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research fields.

Properties

IUPAC Name

N-[(1-acetylpyrrolidin-3-yl)methyl]-1-benzothiophene-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3S2/c1-11(18)17-7-6-12(9-17)8-16-22(19,20)15-10-21-14-5-3-2-4-13(14)15/h2-5,10,12,16H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGNJAGINVKWWLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(C1)CNS(=O)(=O)C2=CSC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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